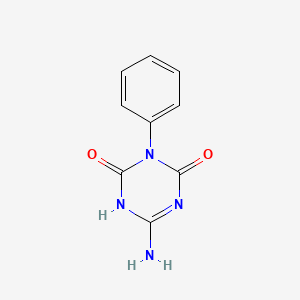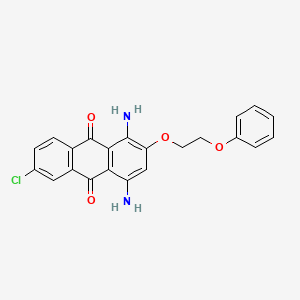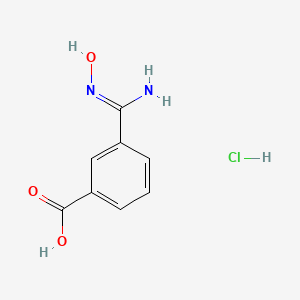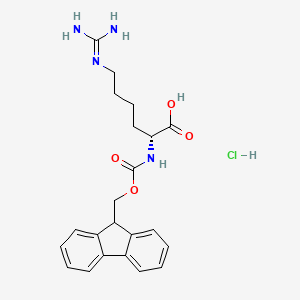![molecular formula C7H5BrN2OS B13133997 4-Bromo-2-(methylthio)oxazolo[4,5-c]pyridine](/img/structure/B13133997.png)
4-Bromo-2-(methylthio)oxazolo[4,5-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(methylthio)oxazolo[4,5-c]pyridine is a heterocyclic compound that contains a bromine atom, a methylthio group, and an oxazole ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(methylthio)oxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with carbon disulfide and bromine, followed by cyclization with an appropriate reagent to form the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-(methylthio)oxazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents.
Reduction Reactions: The compound can be reduced under specific conditions to modify the oxazole or pyridine rings.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the oxazole or pyridine rings.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(methylthio)oxazolo[4,5-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds.
Material Science: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(methylthio)oxazolo[4,5-c]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would depend on the specific derivative or application being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine
- 4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine
- 4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid
Uniqueness
4-Bromo-2-(methylthio)oxazolo[4,5-c]pyridine is unique due to the presence of the methylthio group, which can impart different chemical reactivity and biological activity compared to its tert-butyl analogs. This uniqueness makes it a valuable compound for exploring new chemical reactions and biological activities .
Eigenschaften
Molekularformel |
C7H5BrN2OS |
|---|---|
Molekulargewicht |
245.10 g/mol |
IUPAC-Name |
4-bromo-2-methylsulfanyl-[1,3]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C7H5BrN2OS/c1-12-7-10-5-4(11-7)2-3-9-6(5)8/h2-3H,1H3 |
InChI-Schlüssel |
RNRJQYUWBSPINF-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC2=C(O1)C=CN=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


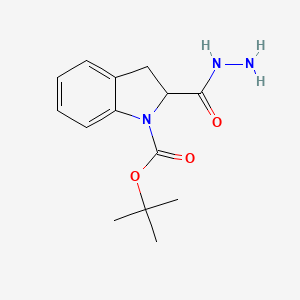
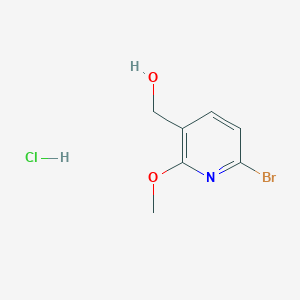
![(R)-1-[2-(Diphenylphosphino)phenyl]ethanaminium tetrafluoroborate](/img/structure/B13133934.png)


![4-Chloro-6-ethynylthieno[2,3-d]pyrimidine](/img/structure/B13133941.png)
![5-[4-[4-(3,5-Dicarboxyphenyl)-3,5-dimethylphenyl]-2,6-dimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13133947.png)
